molecular formula C13H7F3O2 B6364817 2-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1182432-89-8

2-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6364817
CAS RN: 1182432-89-8
M. Wt: 252.19 g/mol
InChI Key: MCHPXROHMDSDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% (2,5-DFPFBA) is a fluorinated derivative of benzoic acid that has been widely used in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 192-194 °C and a boiling point of 319-320 °C. It is insoluble in water, but soluble in most organic solvents. 2,5-DFPFBA has been used in a variety of applications, including as a reagent for organic synthesis, as a catalyst for biochemical reactions, and as a fluorescent indicator.

Scientific Research Applications

2-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for biochemical reactions, and as a fluorescent indicator. It has been used to synthesize a variety of organic compounds, such as 2,5-difluoro-4-fluorophenylacetic acid and 2,5-difluoro-4-fluorophenylacetonitrile. It has also been used as a catalyst for the synthesis of a variety of compounds, such as 2,5-difluoropyridine and 2,5-difluoropyrrolidine. Additionally, it has been used as a fluorescent indicator in fluorescence-based assays.

Mechanism of Action

2-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% has been found to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has been shown to inhibit COX-2 activity by binding to the active site of the enzyme, thus preventing the formation of prostaglandins. Similarly, it has been shown to inhibit LOX activity by binding to the active site of the enzyme, thus preventing the formation of leukotrienes.
Biochemical and Physiological Effects
2-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. In addition, it has been found to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and it is soluble in most organic solvents. Additionally, it is a potent inhibitor of enzymes involved in inflammation, such as COX-2 and LOX, and it has anti-inflammatory and anti-oxidant effects. However, it is insoluble in water, and it is a strong acid, which can be corrosive and hazardous.

Future Directions

There are several potential future directions for research involving 2-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95%. For example, further research could be conducted to explore its potential as an anti-cancer agent, as its anti-inflammatory and anti-oxidant properties may be beneficial in the treatment of cancer. Additionally, further research could be conducted to explore its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further research could be conducted to explore its potential as a fluorescent indicator, as its fluorescence properties may be useful in a variety of applications. Finally, further research could be conducted to explore its potential as a catalyst for the synthesis of a variety of organic compounds.

Synthesis Methods

2-(2,5-Difluorophenyl)-4-fluorobenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2,5-difluorobenzoyl chloride with 4-fluorobenzoic acid in the presence of a base, such as sodium hydroxide or potassium carbonate, to produce 2-(2,5-difluorophenyl)-4-fluorobenzoic acid. The second step involves the purification of the product by recrystallization.

properties

IUPAC Name

2-(2,5-difluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-7-1-3-9(13(17)18)10(5-7)11-6-8(15)2-4-12(11)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHPXROHMDSDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=C(C=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681217
Record name 2',5,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1182432-89-8
Record name 2',5,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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